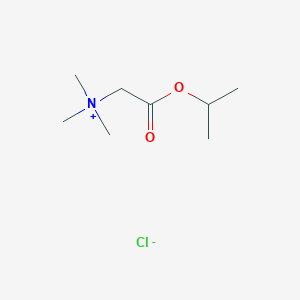

Betaine Isopropyl Ester Chloride

Description

Contextualization of Quaternary Ammonium (B1175870) Esters in Chemical Research

Quaternary ammonium compounds (QACs), often referred to as "quats," are a class of organic compounds characterized by a positively charged nitrogen atom bonded to four organic groups. google.commdpi.com This structure gives them a permanent positive charge, regardless of the solution's pH. nih.gov Within this broad category, quaternary ammonium esters, or "esterquats," represent a significant subgroup that incorporates at least one ester linkage in the cation's structure. Current time information in Bangalore, IN.

The presence of the ester bond is a key feature that attracts academic interest, as it can render the molecule susceptible to hydrolysis. This potential for degradation makes esterquats an area of research for developing more environmentally benign alternatives to more stable QACs. Current time information in Bangalore, IN. The versatility of QACs is vast, with applications as surfactants, antimicrobials, preservatives, and antistatic agents, which fuels ongoing research into their synthesis and properties. mdpi.comnih.govlgcstandards.com Researchers explore how varying the organic groups attached to the nitrogen atom can modify the compound's function and characteristics. google.commdpi.com

Academic Significance of Betaine (B1666868) and its Ester Derivatives

Betaine, specifically glycine (B1666218) betaine, is a naturally occurring compound found in a variety of organisms, including plants and animals. nih.govlibretexts.org It serves biological functions as an osmolyte, helping cells maintain volume, and as a methyl donor in metabolic processes. nih.govspectrumchemical.com Chemically, it is a zwitterionic quaternary ammonium compound, possessing both a positive and a negative charge on its structure.

The academic significance of betaine and its derivatives, particularly betaine esters, stems from their potential as bio-based chemicals. nih.gov Betaine esters are synthesized from the reaction of a quaternary amino acid with an alcohol, classifying them as a type of esterquat. Current time information in Bangalore, IN. Research in this area is often driven by the pursuit of sustainable chemistry, as the starting materials can be derived from natural sources like sugar beets. nih.gov

Scientific investigations into betaine esters cover their synthesis, physicochemical properties, and potential applications, such as surfactants. chemicalbook.comgoogle.com The ester linkage in these molecules is a focal point of study, as its susceptibility to hydrolysis can be a desirable trait for certain applications where biodegradability is valued. chemicalbook.com

Scope of Research on Betaine Isopropyl Ester Chloride

The body of academic research focusing specifically on this compound is not extensive; it is often discussed within the broader context of short-chain alkyl betaine esters. However, its synthesis and fundamental properties can be detailed based on established chemical principles for this class of compounds.

Detailed research findings indicate that the synthesis of this compound can be achieved through a multi-step process. A common method involves the initial reaction of glycine betaine with hydrochloric acid to form the intermediate, betaine hydrochloride. google.com This intermediate is then subjected to an esterification reaction with isopropyl alcohol. This step typically requires an acid catalyst and elevated temperatures, around 120°C, and can take up to 24 hours to reach completion. google.comevitachem.com The process concludes with a neutralization step to remove the acid catalyst. google.com

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Data |

| IUPAC Name | trimethyl-(2-oxo-2-propan-2-yloxyethyl)azanium;chloride |

| CAS Number | 110675-64-4 |

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.69 g/mol |

| SMILES | [Cl-].CC(C)OC(=O)CN+(C)C |

| Physical Form | White/Colorless Solid |

Data sourced from multiple chemical suppliers. lgcstandards.comlgcstandards.com

Academic exploration into short-chain alkyl esters of betaine suggests that the length and structure of the alkyl chain can significantly influence the compound's properties, such as its surface activity and micellar formation in aqueous solutions. mdpi.comnih.gov While specific studies on the isopropyl variant are limited, research on analogous betaine esters provides a foundational understanding of its expected chemical behavior.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H18ClNO2 |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

trimethyl-(2-oxo-2-propan-2-yloxyethyl)azanium;chloride |

InChI |

InChI=1S/C8H18NO2.ClH/c1-7(2)11-8(10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

JAPCBMXNZAHKQY-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)OC(=O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms Involving Betaine Isopropyl Ester Chloride

Mechanistic Elucidation of Esterification Reactions

The formation of betaine (B1666868) esters, such as Betaine Isopropyl Ester Chloride, occurs through the esterification of betaine hydrochloride. This process can be achieved by reacting betaine hydrochloride with an excess of an aliphatic alcohol, like isopropanol (B130326), in the presence of an acid catalyst at elevated temperatures, typically around 120°C. google.com The reaction mechanism, particularly when using betaine hydrochloride, presents unique characteristics that differentiate it from classical esterification pathways.

Traditional esterification mechanisms, such as those described by Watson and Ingold, are often not favored in the case of betaine esterification. mdpi.com Computational studies on the esterification of glycine (B1666218) betaine with glycerol (B35011) have shown that intermediates required by these classical mechanisms are destabilized by strong intramolecular Coulombic repulsion between two positive charges in close proximity. mdpi.com

Instead, a more favorable mechanism involves a proton relay system, often referred to as the Bachmann-Frapper mechanism. mdpi.com In this pathway, a non-dissociated acid molecule, such as HCl clustered with the betaine hydrochloride, acts as a proton shuttle. mdpi.comrsc.org This relay facilitates the formation of a six-membered ring transition state for both the initial nucleophilic addition of the alcohol to the carboxylic acid and the subsequent elimination of a water molecule. rsc.org This mechanism avoids the formation of highly unstable, doubly-protonated intermediates and significantly lowers the activation energy barriers. mdpi.comresearchgate.net This process is akin to a Grotthuss-like mechanism, where the acid catalyst facilitates proton transfer without forming discrete, high-energy cationic intermediates. mdpi.com

The key steps involving the proton relay are:

Nucleophilic Addition: The alcohol (isopropanol) attacks the carboxyl carbon of the betaine. The acid catalyst molecule facilitates this by simultaneously protonating the carbonyl oxygen and accepting a proton from the alcohol's hydroxyl group. rsc.org

Water Elimination: The resulting tetrahedral intermediate eliminates a water molecule, again with the assistance of the acid catalyst acting as a proton shuttle to form the final ester product. rsc.org

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in characterizing the transition states (TS) of betaine esterification. mdpi.comrsc.orgresearchgate.net These studies confirm that the proton-relay mechanism via a six-membered ring TS is energetically more favorable than classical pathways. rsc.org

For the esterification of glycine betaine, DFT calculations have shown that the transition state for the nucleophilic addition step involves a C(OH)₂⁺-like character, where the undissociated HCl molecule acts as the proton relay. mdpi.com Extending this model to betaines with longer internal carbon chains reveals that while the Bachmann-Frapper mechanism remains active, it can be viewed as an extension of the Watson mechanism where the carbocation is a transient species rather than a stable intermediate. mdpi.com

Key findings from computational studies include:

The activation barriers for both the nucleophilic addition and water elimination steps are significantly lowered by the proton shuttle mechanism. mdpi.com

The stability of intermediates and the energy of transition states are influenced by the length of the carbon chain separating the quaternary ammonium (B1175870) group and the carboxylic acid group. Longer chains can lead to lower activation barriers and more exergonic reactions. mdpi.comresearchgate.net

The formation of intermediates proposed in the Watson and Ingold mechanisms is often highly endothermic and thus kinetically forbidden due to electrostatic repulsion. mdpi.com

Interactive Data Table: Comparison of Esterification Mechanisms

| Mechanism | Key Intermediate | Role of Acid Catalyst | Energetic Feasibility for Betaine Esterification |

| Ingold | Acylium ion | Direct protonation of carbonyl, then loss of water | Unlikely; intermediates strongly destabilized by electrostatic repulsion mdpi.com |

| Watson | Protonated carboxylic acid | Direct protonation of carbonyl oxygen | Unlikely; intermediates strongly destabilized by electrostatic repulsion mdpi.com |

| Bachmann-Frapper | Six-membered cyclic transition state | Acts as a proton relay/shuttle | Favorable; avoids high-energy intermediates and lowers activation barriers mdpi.comrsc.org |

Role as Intermediate Species in Organic Transformations

Betaine structures are not only synthetic targets but also crucial transient intermediates in a variety of important organic reactions. Their zwitterionic nature allows them to participate in complex mechanistic pathways.

The Mitsunobu reaction, which converts an alcohol to various other functional groups like esters, famously proceeds through a betaine intermediate. numberanalytics.comchemeurope.comwikipedia.org The reaction is initiated by the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), on an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orggalchimia.com

This initial attack forms a phosphonium (B103445) betaine intermediate. chemeurope.comyoutube.com This highly reactive betaine then deprotonates the nucleophile (e.g., a carboxylic acid), creating an ion pair. chemeurope.comwikipedia.org The subsequent steps involve the formation of a key alkoxyphosphonium salt, which is then susceptible to an Sₙ2 attack by the deprotonated nucleophile, leading to the final product with an inversion of stereochemistry at the alcohol's carbon center. numberanalytics.comresearchgate.net

The sequence can be summarized as:

Betaine Formation: PPh₃ + DEAD → Ph₃P⁺–N(CO₂Et)N⁻–CO₂Et (Betaine intermediate) chemeurope.com

Proton Transfer: The betaine deprotonates the acidic nucleophile (H-Nu). youtube.com

Alkoxyphosphonium Salt Formation: The alcohol attacks the activated phosphorus center. chemeurope.com

Sₙ2 Displacement: The nucleophile (Nu⁻) attacks the carbon atom of the former alcohol, displacing triphenylphosphine oxide (TPPO). numberanalytics.comresearchgate.net

The formation of the betaine intermediate is a rapid and crucial first step that initiates the entire catalytic cycle. chemeurope.com The order of reagent addition can be critical, and in some cases, pre-forming the betaine by mixing the phosphine and azodicarboxylate before adding the other reactants can lead to better results. chemeurope.comwikipedia.org

Betaine-like structures can also appear as intermediates in certain sigmatropic rearrangements, particularly those involving ammonium ylides. rsc.orgnih.gov A numberanalytics.comchemeurope.com-sigmatropic rearrangement is a concerted pericyclic reaction common for allylic ammonium ylides. nih.govdiva-portal.org

In this process, a tertiary amine containing an allylic group is first converted into a quaternary ammonium salt. Treatment with a strong base generates an ammonium ylide, which is a type of betaine where the positive and negative charges are on adjacent atoms (nitrogen and carbon). This ylide can then undergo a numberanalytics.comchemeurope.com-sigmatropic rearrangement through a concerted, five-membered ring transition state to form a rearranged homoallylic amine. nih.govresearchgate.net

While the ylide itself is the key rearranging species, the term betaine is sometimes used more broadly in the literature to describe related zwitterionic intermediates in rearrangement reactions, such as those seen in the Wittig reaction, which proceeds via either a betaine-like intermediate or a concerted cycloaddition depending on the specific reactants and conditions. libretexts.orgacs.orgresearchgate.net In some rearrangements of oxidoanilinium species, betaines undergo chemeurope.comchemeurope.com or even nih.govnih.gov sigmatropic shifts. rsc.org These reactions highlight the versatility of betaine and ylide intermediates in facilitating complex carbon-carbon bond formations. rsc.orgresearchgate.net

Catalytic Applications and Reaction Mechanisms

This compound, as a quaternary ammonium salt, belongs to a class of compounds known for their applications as phase-transfer catalysts (PTCs). wikipedia.org A PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic) where the reaction can occur. wikipedia.orgyoutube.com

The catalytic action of a compound like this compound in a phase-transfer system would rely on its amphiphilic nature. The positively charged quaternary ammonium head is hydrophilic, while the isopropyl ester tail provides lipophilicity.

In a typical application, such as the esterification of an organic acid with an alkyl halide in a biphasic water-organic system, the mechanism would be as follows:

Anion Exchange: In the aqueous phase, the chloride anion of the betaine ester catalyst is exchanged for the anion of the reactant (e.g., a carboxylate, R-COO⁻). mdpi.com

Phase Transfer: The newly formed ion pair, [Betaine Ester]⁺[R-COO]⁻, is sufficiently lipophilic to migrate from the aqueous phase into the organic phase. mdpi.com

Reaction in Organic Phase: In the organic phase, the carboxylate anion is now "naked" and highly reactive. It reacts with the organic substrate (e.g., an alkyl halide) to form the desired ester product. mdpi.com

Catalyst Regeneration: The catalyst, now paired with the leaving group anion from the alkyl halide, migrates back to the aqueous phase to repeat the cycle. youtube.com

The efficiency of such catalysts depends on the lipophilicity of the cation; longer alkyl chains on the ester or the ammonium group generally improve catalytic activity. mdpi.com Furthermore, betaine esters themselves have been explored as temporary signals in controlling catalytic activity in aqueous systems, where their hydrolysis over time changes the concentration of active species in solution. acs.org

Betaine-Derived Catalysts in Asymmetric Reactions

Betaine derivatives have emerged as promising catalysts in the field of asymmetric synthesis, where the creation of chiral molecules in high enantiomeric excess is paramount. While direct studies on this compound are limited, the principles of catalysis can be extrapolated from research on analogous betaine structures. These catalysts typically operate through the formation of chiral intermediates, where the betaine moiety plays a crucial role in establishing a stereochemically defined environment.

Research into betaine-derived catalysts has demonstrated their efficacy in a range of asymmetric transformations. For instance, chiral betaine-type phase-transfer catalysts have been successfully employed in the asymmetric synthesis of α-amino acids. In these systems, the betaine derivative facilitates the transfer of reactants between different phases while inducing chirality in the product. The mechanism often involves the formation of a tight ion pair between the cationic part of the betaine catalyst and the enolate of a glycine Schiff base, with the chiral environment of the catalyst directing the approach of the electrophile to one face of the enolate, thus achieving high stereoselectivity.

The catalytic cycle typically begins with the deprotonation of a prochiral substrate by a base, generating a nucleophile. The betaine catalyst then complexes with this nucleophile, and the resulting chiral complex reacts with an electrophile. The stereochemical outcome of the reaction is dictated by the specific structure of the betaine catalyst, including the nature of the ester group and any additional chiral auxiliaries.

Table 1: Asymmetric Reactions Catalyzed by Betaine-Derived Systems

| Reaction Type | Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Betaine Phase-Transfer Catalyst | Glycine Schiff Base | α-Alkyl-α-amino acid | Up to 95% |

| Michael Addition | Cinchona Alkaloid-Derived Betaine | 1,3-Dicarbonyl Compound | Chiral Adduct | Up to 99% |

Ionic Liquid Catalysis with Betaine Esters

Betaine esters, including the isopropyl ester chloride derivative, are a class of ionic liquids (ILs) that have garnered significant attention for their potential as "green" solvents and catalysts in chemical synthesis. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to conventional volatile organic solvents. As ionic liquids, betaine esters can act as both the reaction medium and the catalyst, a concept known as "task-specific ionic liquids."

The catalytic activity of betaine ester ionic liquids stems from their ability to stabilize transition states and intermediates through electrostatic and hydrogen-bonding interactions. In the case of this compound, the cationic quaternary ammonium group and the ester functionality can engage in various non-covalent interactions with reactant molecules, thereby lowering the activation energy of the reaction.

Table 2: Catalytic Performance of Betaine Ester Ionic Liquids

| Reaction Type | Betaine Ester IL | Reactants | Product | Yield |

|---|---|---|---|---|

| Knoevenagel Condensation | Betaine Ethyl Ester Bromide | Benzaldehyde, Malononitrile | 2-Benzylidenemalononitrile | 95% |

| Heck Coupling | Betaine-Functionalized Palladium Complex | Iodobenzene, Styrene | Stilbene | 92% |

Cycloaddition Reactions Involving Oxidopyridinium Betaines

While this compound is a quaternary ammonium compound, the principles of cycloaddition reactions involving related betaine structures, such as oxidopyridinium betaines, provide valuable insights into its potential reactivity. Oxidopyridinium betaines are 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, leading to the formation of five-membered heterocyclic rings. These reactions are of significant interest in synthetic chemistry for the construction of complex molecular architectures.

The mechanism of these cycloadditions involves the concerted or stepwise interaction of the π-electron system of the oxidopyridinium betaine with that of the dipolarophile. The regioselectivity and stereoselectivity of the reaction are governed by frontier molecular orbital (FMO) interactions, as well as steric and electronic effects of the substituents on both the dipole and the dipolarophile.

For a compound like this compound, while not a 1,3-dipole in its ground state, it could potentially be a precursor to reactive intermediates that can undergo cycloaddition-type reactions under specific conditions. For instance, in the presence of a suitable base, deprotonation at a position alpha to the carbonyl group could generate a zwitterionic species capable of participating in cycloadditions. The ester group would play a role in influencing the stability and reactivity of such an intermediate.

Table 3: [3+2] Cycloaddition Reactions of Oxidopyridinium Betaines

| Oxidopyridinium Betaine | Dipolarophile | Product | Regioselectivity |

|---|---|---|---|

| 1-Methyl-3-oxidopyridinium | N-Phenylmaleimide | Bicyclic Adduct | Endo isomer favored |

| 1-Phenyl-3-oxidopyridinium | Acrylonitrile | Dihydropyrrole Derivative | High |

Advanced Spectroscopic and Analytical Techniques for Betaine Isopropyl Ester Chloride Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural and quantitative analysis of Betaine (B1666868) Isopropyl Ester Chloride, providing detailed information about its molecular framework and concentration.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of Betaine Isopropyl Ester Chloride. novachem.com.auklivon.com The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each hydrogen and carbon atom within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the isopropyl group and the betaine moiety are observed. The methine proton of the isopropyl group appears as a multiplet, while the methyl protons of the isopropyl group resonate as a doublet. The protons of the N-methyl groups on the betaine core typically present as a singlet, and the methylene (B1212753) protons adjacent to the ester and quaternary ammonium (B1175870) groups show characteristic chemical shifts and coupling patterns. Certificates of analysis for reference standards of this compound confirm its structure based on the interpretation of ¹H-NMR spectra, often recorded at 400 MHz in deuterated solvents like DMSO-d6 or CDCl3. novachem.com.auamazonaws.comamazonaws.com

Table 1: Typical ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isopropyl CH | Multiplet | ~69 |

| Isopropyl CH₃ | Doublet | ~21 |

| N⁺-(CH₃)₃ | Singlet | ~54 |

| -CH₂-COO- | Singlet | ~67 |

| >C=O | - | ~168 |

Note: Exact chemical shifts may vary depending on the solvent and experimental conditions.

Quantitative NMR (qNMR) spectroscopy is a powerful method for determining the concentration and purity of substances without the need for identical reference standards for calibration. lgcstandards.comcmscientifica.com.brscribd.com This technique is particularly valuable for monitoring the synthesis of this compound, allowing for the real-time tracking of reactants and products and the determination of reaction conversion. lgcstandards.com

By integrating the signals of specific protons of this compound and comparing them to the integral of a known amount of an internal standard, the exact quantity of the compound in a sample can be calculated. lgcstandards.comcmscientifica.com.br This approach offers high precision and accuracy, making it suitable for assay determination in quality control processes. For instance, the assay of this compound can be determined "as is" by qNMR, providing a direct measure of its mass fraction in a given material. lgcstandards.comcmscientifica.com.br

Table 2: Application of qNMR in Monitoring the Synthesis of this compound

| Reaction Time (hours) | Integral of Reactant Signal | Integral of Product Signal (this compound) | Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 2 | 0.52 | 0.48 | 48 |

| 4 | 0.15 | 0.85 | 85 |

| 6 | 0.05 | 0.95 | 95 |

Note: Data is illustrative and represents a hypothetical reaction profile.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is extensively used for the identification and characterization of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and ionic compounds like this compound. novachem.com.au In ESI-MS, the compound is introduced into the mass spectrometer in solution, and a high voltage is applied, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, ESI in positive ion mode (ESI+) is typically used, resulting in the detection of the intact cation. novachem.com.auamazonaws.com The high-resolution mass measurement provided by ESI-MS allows for the confirmation of the elemental composition of the ion. scribd.com

Table 3: ESI-MS Data for this compound

| Ion | Theoretical m/z | Observed m/z |

| [C₈H₁₈NO₂]⁺ | 160.1332 | 160.1335 |

Note: The observed m/z may vary slightly depending on the instrument calibration.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been historically important for the analysis of non-volatile and thermally labile compounds, including esters. creative-proteomics.comwikipedia.orgnumberanalytics.comumd.edulibretexts.org In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011), and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process causes the desorption and ionization of the analyte molecules. FAB-MS is effective in producing pseudomolecular ions, such as [M+H]⁺, which for this compound would correspond to the protonated form of the intact molecule. creative-proteomics.com This technique is particularly useful for confirming the molecular weight of the ester.

Table 4: Representative FAB-MS Data for Ester Identification

| Compound Type | Matrix | Primary Beam | Observed Ion |

| Quaternary Ammonium Ester | Glycerol | Argon/Xenon | [M]⁺ or [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation and identification of compounds within complex mixtures. In an MS/MS experiment, a specific precursor ion of interest, such as the molecular ion of this compound, is selected in the first stage of the mass spectrometer. This selected ion is then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions, or product ions, are then analyzed in the second stage of the mass spectrometer.

The fragmentation pattern obtained from an MS/MS experiment is characteristic of the compound's structure and can serve as a "fingerprint" for its identification, even in the presence of other components. This is invaluable for impurity profiling and metabolite identification in pharmaceutical analysis.

Table 5: Characteristic MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Plausible Fragment Structure |

| 160.1 | Low | 102.1 | [M - C₃H₆O]⁺ (Loss of propene and oxygen) |

| 160.1 | High | 58.1 | [C₃H₈N]⁺ (Fragment of the betaine core) |

Note: Fragmentation pathways and resulting product ions can be influenced by the specific MS/MS instrumentation and experimental conditions.

Chromatographic Separations

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For a polar and ionic compound like this compound, specific chromatographic techniques are employed to achieve optimal results.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of this compound and for separating its potential enantiomers. Due to the polar nature of betaine and its derivatives, standard reversed-phase HPLC methods are often insufficient. sielc.com Instead, techniques like ion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) are more suitable. sielc.comnih.gov

For purity analysis, HPLC methods can effectively separate the main compound from any impurities or degradation products. google.com Cation-exchange chromatography, for instance, has been successfully used for the separation of cationic derivatives of betaines. nih.gov The retention of these compounds is influenced by the mobile phase composition, including the type of organic solvent, buffer concentration, and water content. nih.gov

Determining the enantiomeric excess is crucial when the compound has a chiral center. This is often achieved by using a chiral stationary phase (CSP) in the HPLC system. nih.gov Another approach involves pre-column derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov The successful separation of these diastereomers allows for the accurate quantification of each enantiomer and thus the determination of the enantiomeric purity. nih.gov

Table 1: HPLC Methods for Betaine and Related Compound Analysis

| Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| Cation-Exchange HPLC | Strong Cation Exchange (SCX) | Acetonitrile/aqueous buffer | Purity analysis of betaine derivatives nih.gov |

| HILIC | Silica (B1680970), Amino, or Cyano | Acetonitrile/water with buffer (e.g., ammonium formate) sigmaaldrich.com | Separation of polar compounds like betaine sigmaaldrich.comnih.gov |

| Chiral HPLC | Chiral Stationary Phase (e.g., N-acetylated α-arylalkylamines) | Isopropyl alcohol/hexane | Enantiomeric separation of amino acid derivatives nih.govnih.gov |

| RP-HPLC (with derivatization) | C18 | Acetonitrile/water | Enantiomeric purity after diastereomer formation nih.gov |

Gas Chromatography (GC) for Ester Product Quantification

Gas Chromatography (GC) is a valuable technique for the quantification of volatile and thermally stable compounds. While this compound itself is a salt and not directly suitable for GC analysis due to its low volatility, GC can be employed to quantify related ester products or volatile precursors and impurities. google.comijpsr.com

For instance, in the synthesis of betaine esters, GC can be used to monitor the consumption of starting materials like isopropyl alcohol or to quantify the formation of the ester product if it can be derivatized into a more volatile form. google.com The sample is typically injected into a heated port where it vaporizes and is carried by an inert gas through a column. youtube.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column. youtube.com A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds. iiste.org The area under each peak in the resulting chromatogram is proportional to the amount of that compound present, allowing for quantification. youtube.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compound Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a preferred technique for the analysis of highly polar compounds like betaine and its esters, which are poorly retained in reversed-phase chromatography. nih.govresearchgate.net HILIC utilizes a polar stationary phase (such as silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com

This technique operates on a partitioning mechanism where polar analytes are retained in a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com HILIC is particularly advantageous as it allows for the separation of small, polar, and often ionic molecules. researchgate.net The elution order in HILIC is generally the opposite of that in reversed-phase liquid chromatography, with more polar compounds being more strongly retained. nih.gov This method has been successfully applied to the quantitative analysis of betaine in various matrices and is compatible with mass spectrometry (MS) detection for enhanced sensitivity and specificity. researchgate.netnih.gov

Table 2: Comparison of HILIC and Reversed-Phase Liquid Chromatography (RP-LC)

| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Liquid Chromatography (RP-LC) |

|---|---|---|

| Stationary Phase | Polar (e.g., silica, amide) sigmaaldrich.com | Non-polar (e.g., C18, C8) |

| Mobile Phase | High organic solvent, low aqueous content sigmaaldrich.com | High aqueous content, low organic solvent |

| Analyte Retention | Retains polar and hydrophilic compounds researchgate.net | Retains non-polar and hydrophobic compounds |

| Elution Order | More polar compounds elute later nih.gov | Less polar compounds elute later |

| Typical Analytes | Betaine, amino acids, sugars sielc.comresearchgate.net | Steroids, fatty acids, fat-soluble vitamins |

Thermal Analysis Techniques

Thermal analysis techniques are instrumental in characterizing the physical properties of materials by measuring changes in their properties as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) in Betaine Ester Research

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. matec-conferences.org This technique is crucial for determining the thermal stability and decomposition profile of this compound. The resulting TGA curve plots the percentage of weight loss against temperature. matec-conferences.org

From the TGA curve, key parameters such as the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs can be determined. matec-conferences.org This information is vital for understanding the compound's thermal limits and for identifying the presence of any volatile components or residual solvents. TGA has been used to study the thermal properties of related compounds like choline (B1196258) chloride-based deep eutectic solvents. researchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Stability

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is highly sensitive to thermal events such as melting, crystallization, and glass transitions, making it an invaluable tool for characterizing the physical state and stability of this compound. nih.govyoutube.com

Table 3: Thermal Analysis Data for Betaine-Related Compounds

| Compound/System | Technique | Key Findings | Reference |

|---|---|---|---|

| Betaine hydrochloride-based deep eutectic solvents | TGA | Determination of thermal decomposition temperature (Tdec) | rsc.org |

| Polyvinyl Chloride (PVC) formulations | TGA | Onset and final degradation temperatures, peak decomposition temperature | matec-conferences.org |

| Biological macromolecules | DSC | Determination of melting temperature (Tm), enthalpy changes (ΔH), and heat capacity changes (ΔCp) for stability assessment | nih.govnih.gov |

| Liquid biopharmaceuticals | DSC | Assessment of formulation stability by monitoring protein thermal unfolding | researchgate.net |

Other Spectroscopic and Analytical Methods

The characterization of this compound, a quaternary ammonium compound containing an ester functional group, would rely on a suite of spectroscopic and analytical techniques to elucidate its structure, behavior in solution, and surface properties.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The most prominent peaks would arise from the carbonyl group (C=O) of the ester and the C-O single bonds.

Based on established principles of IR spectroscopy, the C=O stretching vibration in a saturated ester like this compound typically appears as a strong, sharp band in the region of 1750-1735 cm⁻¹. spectroscopyonline.com Additionally, two distinct C-O stretching bands are characteristic of esters: the C-O-C stretch, which is typically found between 1300 and 1000 cm⁻¹, and is often strong and broad. spectroscopyonline.com The presence of the quaternary ammonium group and the associated alkyl chains (methyl and isopropyl groups) would contribute to C-H stretching and bending vibrations. C-H stretching from the alkyl groups would be expected in the 2850-3000 cm⁻¹ range. nih.govmst.edu The absence of a broad O-H stretching band around 3200-3500 cm⁻¹ would confirm the absence of alcohol or carboxylic acid impurities. nih.govnovachem.com.au

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (Ester) | C=O Stretch | 1750-1735 | Strong |

| Ester | C-O Stretch | 1300-1000 | Strong |

| Alkyl Groups | C-H Stretch | 3000-2850 | Medium-Strong |

Dynamic Light Scattering (DLS) for Aggregate Characterization

As a cationic surfactant, this compound is expected to form aggregates or micelles in solution above a certain concentration, known as the critical micelle concentration (CMC). Dynamic Light Scattering (DLS) is a primary technique used to determine the size distribution of such particles in a liquid medium. nih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. nih.gov From these fluctuations, the diffusion coefficient of the aggregates can be calculated, and subsequently, the hydrodynamic radius can be determined using the Stokes-Einstein equation. nih.gov

For this compound, DLS studies would be crucial to understand its aggregation behavior. Key parameters that could be investigated include:

Hydrodynamic Radius (Rh): The average size of the micelles or aggregates.

Polydispersity Index (PDI): A measure of the broadness of the size distribution. A low PDI indicates a monodisperse population of aggregates.

Influence of Concentration: How the aggregate size and distribution change with varying concentrations of the surfactant.

Effect of Temperature and Ionic Strength: How these environmental factors influence micelle formation and stability.

While no specific DLS data for this compound is available, studies on other cationic surfactants show that they form micelles with varying sizes depending on their molecular structure. researchgate.net

Isothermal Titration Calorimetry (ITC) for Interaction Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution. wikipedia.org It measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. nih.govfrontiersin.org

In the context of this compound, ITC could be used to study:

Micellization Thermodynamics: By titrating a concentrated solution of the surfactant into a buffer, the heat changes associated with micelle formation can be measured. This provides insights into the enthalpic and entropic driving forces of aggregation.

Interaction with Biomolecules: As a cationic surfactant, it may interact with negatively charged biological macromolecules like proteins or DNA. ITC can quantify the thermodynamics of these interactions, which is relevant for understanding its potential biological activity or toxicity. utwente.nl

Binding to Surfaces: The interaction of the surfactant with various surfaces could also be characterized.

The technique is highly sensitive and does not require labeling of the molecules. wikipedia.org

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. wikipedia.org For this compound, which is a cationic surfactant, the molecules will adsorb at interfaces, creating a net positive surface charge.

Zeta potential measurements would be essential for:

Confirming Cationic Nature: A positive zeta potential value across a wide pH range would confirm the cationic nature of the surfactant's aggregates.

Stability Assessment: A high positive zeta potential (e.g., > +30 mV) would indicate strong electrostatic repulsion between micelles, suggesting a stable dispersion that resists aggregation. researchgate.net

Interaction with Surfaces: Measuring the change in zeta potential of a negatively charged surface (like silica or certain polymers) upon addition of this compound can provide information about its adsorption characteristics. mst.edu The point at which the surface charge is neutralized is known as the isoelectric point.

Studies on other cationic surfactants have shown that their zeta potential is influenced by concentration and the presence of other ions in the solution. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govrsc.org To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined. uni.edu

A crystal structure of this compound would provide invaluable information, including:

Conformation: The exact spatial arrangement of the isopropyl ester and trimethylammonium groups.

Packing Arrangement: How the individual molecules pack together in the crystal lattice.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as ion-dipole interactions and van der Waals forces, that stabilize the crystal structure. The chloride counter-ion's position relative to the quaternary ammonium headgroup would be precisely located.

While a crystal structure for this compound is not publicly documented, studies on other quaternary ammonium chloride salts reveal complex packing arrangements and hydrogen bonding networks that dictate the solid-state architecture. rsc.orgresearchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Betaine |

| Betamethasone |

| Dexamethasone |

| Trifluoperazine N4-Oxide Dihydrochloride |

Computational and Theoretical Studies of Betaine Isopropyl Ester Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, reaction energies, and transition state structures.

The synthesis of Betaine (B1666868) Isopropyl Ester Chloride typically involves the esterification of betaine with isopropyl alcohol, often facilitated by an activating agent. DFT calculations are crucial for elucidating the step-by-step mechanism of such reactions. For instance, studies on similar esterification reactions, such as the synthesis of betaine-modified cellulose (B213188) esters using p-toluenesulfonyl chloride (TsCl) as an activator, suggest the formation of a highly reactive mixed anhydride (B1165640) intermediate. ncsu.edu DFT can model this process by calculating the geometries and energies of the reactants, intermediates, transition states, and products.

Theoretical investigations into other reactions involving betaine-like structures or their precursors provide a framework for understanding this process. mdpi.comresearchgate.net For the formation of Betaine Isopropyl Ester Chloride, DFT would be used to:

Model Reactant Activation: Investigate the interaction between betaine and an activating agent (e.g., an acid catalyst or a coupling agent like TsCl), detailing the electronic changes that make the carboxyl group more susceptible to nucleophilic attack.

Identify Transition States (TS): Locate the highest energy point along the reaction coordinate for key steps, such as the nucleophilic attack of isopropyl alcohol on the activated betaine and the subsequent proton transfers. The structure of the transition state provides insight into the steric and electronic factors controlling the reaction rate. researchgate.netresearchgate.net

Characterize Intermediates: Identify any stable species formed during the reaction, such as tetrahedral intermediates, which are common in esterification reactions.

A hypothetical reaction pathway for the acid-catalyzed esterification of betaine with isopropanol (B130326) could involve the protonation of the betaine carboxyl group, followed by the attack of isopropanol, and finally dehydration. DFT calculations would precisely map the energy changes associated with each of these steps.

By calculating the energy of each stationary point (reactants, intermediates, transition states, products) on the potential energy surface, DFT allows for the construction of a detailed energetic landscape or reaction profile. researchgate.net This profile provides quantitative data on the thermodynamics and kinetics of the reaction.

Activation Energy (Ea): The energy difference between the transition state and the reactants represents the energy barrier that must be overcome for the reaction to proceed. A higher activation energy corresponds to a slower reaction rate. researchgate.net

The table below illustrates the type of data that would be generated from a DFT analysis of the rate-determining step in the formation of this compound.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | Betaine + Protonated Isopropanol | 0.0 |

| TS1 | Transition state for nucleophilic attack | +85.2 |

| Intermediate | Tetrahedral Intermediate | +15.5 |

| TS2 | Transition state for water elimination | +110.4 |

| Products | Betaine Isopropyl Ester + Water | -10.8 |

This table presents hypothetical values for illustrative purposes, based on typical energy profiles for acid-catalyzed esterification reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and intermolecular interactions. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the movements and interactions over time, offering a "computational microscope." nih.govdoaj.org

Betaine esters possess several rotatable bonds, leading to a variety of possible three-dimensional structures, or conformers. The conformation of the molecule can significantly influence its physical properties and biological interactions. MD simulations are used to explore the conformational space of this compound in different environments (e.g., in a vacuum, in water, or at an interface).

Studies on similar long-chain betaine surfactants have used MD to analyze the tilt angles of the molecule, the conformation of the alkyl chain (e.g., the number of gauche defects), and the orientation of the polar headgroup relative to an interface. nih.gov For this compound, MD simulations would reveal:

The preferred dihedral angles around the ester group and the C-N bonds.

The population distribution of different low-energy conformers at a given temperature.

| Conformer | Key Dihedral Angle (O=C-O-C) | Population (%) | Description |

|---|---|---|---|

| 1 (Anti) | ~180° | 65% | Extended, linear conformation of the ester linkage. |

| 2 (Gauche) | ~60° | 30% | Folded conformation, more compact structure. |

| 3 (Other) | Various | 5% | Transient or higher-energy conformations. |

This table provides an example of how MD simulation results can quantify the prevalence of different molecular shapes.

The behavior of this compound in a biological or chemical system is governed by its interactions with surrounding molecules, such as water, ions, or biomacromolecules. MD simulations excel at characterizing these non-covalent interactions. ui.ac.idnih.gov

Solvation: Simulations in a water box can detail the hydration shell around the molecule. Radial Distribution Functions (RDFs) can be calculated to show the probability of finding water molecules at a certain distance from specific atoms (e.g., the quaternary ammonium (B1175870) nitrogen, the ester oxygen, or the chloride anion). nih.govdoaj.org This reveals the strength and structure of hydrogen bonds between the solute and solvent. ui.ac.id

Interaction with Biomolecules: To understand its potential biological activity or effects, this compound can be simulated in the presence of a biomolecule, such as a protein or a lipid membrane. These simulations can identify key binding sites, calculate interaction energies, and reveal how the compound might alter the structure or dynamics of the biomolecule. doaj.org The chloride anion plays a crucial role in mediating interactions with proton-donating sites. nih.gov

COSMO-RS Modeling for Solvent Polarity and Solute Interactions

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and solutions based on quantum chemical calculations. scm.comresearchgate.net It bypasses the need for extensive experimental data by calculating properties from the fundamental molecular structure. acs.org

COSMO-RS first calculates the screening charge density (σ) on the surface of a molecule as if it were in a perfect conductor. This generates a "σ-profile," which is a histogram of the molecule's surface polarity. researchgate.net The σ-profiles of different molecules in a mixture are then used in a statistical thermodynamics framework to predict macroscopic thermodynamic properties like activity coefficients, solubilities, and partition coefficients. researchgate.netcore.ac.uk

For this compound, an ionic compound, the application of COSMO-RS would typically involve treating the cation and anion as separate entities or as a neutral ion pair. researchgate.net This approach allows for:

Solvent Screening: Rapidly predicting the solubility of this compound in a wide range of different solvents to identify optimal systems for synthesis, purification, or application. researchgate.netmdpi.com

Predicting Partition Coefficients (log P): Estimating how the compound will distribute between two immiscible phases, such as octanol (B41247) and water, which is a key parameter in pharmacokinetics. scm.com

Understanding Solute-Solvent Interactions: The σ-profile provides a detailed fingerprint of the molecule's interaction potential. The prominent peak in the positive region for the quaternary ammonium group and the negative regions for the ester oxygens and chloride anion would quantify its ability to act as a hydrogen bond acceptor and its electrostatic interaction potential. researchgate.net Studies have used COSMO-RS to successfully predict properties for systems containing betaine and deep eutectic solvents. mdpi.comresearchgate.net

| Solvent | Predicted Solubility (mole fraction, x) | Primary Interaction Type |

|---|---|---|

| Water | 0.25 | Hydrogen bonding, Ion-dipole |

| Ethanol | 0.12 | Hydrogen bonding, Dipole-dipole |

| Acetone | 0.03 | Dipole-dipole |

| Hexane | <0.0001 | Van der Waals (unfavorable) |

This table shows illustrative solubility predictions from a COSMO-RS model, highlighting the compound's expected preference for polar, protic solvents.

Quantum Chemical Characterization of Electronic Structures

The electronic structure of a molecule is fundamental to understanding its chemical reactivity, stability, and physical properties. For this compound, a quaternary ammonium compound, quantum chemical calculations provide invaluable insights into the distribution of electrons, the nature of its chemical bonds, and its interaction with other chemical species. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the electronic characteristics can be inferred from studies on structurally similar compounds, such as other betaine esters and quaternary ammonium salts. mdpi.comresearchgate.netrsc.orgmdpi.com

Density Functional Theory (DFT) is a predominant method for such investigations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to model the electronic system. mdpi.com These calculations can be performed in both the gas phase and in solution, often using a continuum model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) to simulate the solvent effects, which are particularly important for ionic compounds like this compound. mdpi.com

Molecular Orbitals and Reactivity

A key aspect of electronic structure characterization is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In the context of this compound, the permanent positive charge on the quaternary ammonium head group significantly influences the electronic landscape. wikipedia.orgorst.edu This cationic center acts as a strong electron-withdrawing group, which is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor. The HOMO is likely to be localized on the ester group and the chloride anion.

Studies on related ester-containing compounds have shown that the energy and distribution of these frontier orbitals are critical in predicting their interaction with other surfaces or molecules. mdpi.com For instance, in similar collector molecules, a smaller energy difference between the collector's HOMO and a mineral's LUMO facilitates electron transfer and stronger interaction. mdpi.com

Electrostatic Potential and Charge Distribution

The electrostatic potential (ESP) surface provides a visual representation of the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the ESP would clearly show a region of strong positive potential around the quaternary ammonium group [N(CH₃)₃]⁺ and the isopropyl group. Conversely, negative potential would be concentrated around the oxygen atoms of the ester group and the chloride anion. orst.eduresearchgate.net

This charge distribution is fundamental to its function as a cationic surfactant, where the positively charged head is hydrophilic and the hydrocarbon tail is hydrophobic. savemyexams.com Computational methods can quantify this charge distribution through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis.

Illustrative Computational Data

While direct data for this compound is not available, the following tables present hypothetical yet representative data based on quantum chemical calculations of structurally analogous N-alkyl betaine ester chlorides and other quaternary ammonium compounds. mdpi.commdpi.com These values illustrate the type of information obtained from quantum chemical studies.

Table 1: Calculated Electronic Properties of a Representative Betaine Ester Chloride

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.6 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 12.5 D | Measures the overall polarity of the molecule. |

Note: These values are illustrative and based on typical findings for similar quaternary ammonium esters.

Table 2: Selected Calculated Bond Lengths and Mulliken Charges for a Representative Betaine Ester Chloride

| Parameter | Bond Length (Å) (Illustrative) | Mulliken Charge (e) (Illustrative) |

| N-C (quaternary) | 1.50 | +0.45 |

| C=O (ester) | 1.22 | +0.55 (on C), -0.60 (on O) |

| C-O (ester) | 1.35 | - |

| Cl⁻ | - | -0.95 |

Note: These values are for illustrative purposes to demonstrate the insights gained from quantum chemical calculations on similar molecules.

Investigation of Betaine Isopropyl Ester Chloride in Advanced Materials Science

Betaine (B1666868) Ester-Based Ionic Liquids (ILs) Development

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100°C. They have garnered significant attention as "green" solvents and materials due to their low flammability, high thermal and chemical stability, and tunable properties. ua.ptacs.org Betaine-based ILs, in particular, are of interest due to betaine's natural origin, biocompatibility, and biodegradability. rsc.orgresearchgate.net

Synthesis and Characterization of Novel Betaine Isopropyl Ester Ionic Liquids

The synthesis of betaine-based ILs often involves the esterification of betaine followed by an anion exchange. researchgate.net For instance, a new group of bioinspired ionic liquids based on glycine (B1666218) betaine has been synthesized with high yields. rsc.org The synthesis of these ILs can be achieved through various methods, including a cost-effective and environmentally friendly route using methanesulfonic acid as a catalyst. researchgate.net The resulting compounds are often hydrophobic and can be formed with good yields (>78%). researchgate.net

The characterization of these novel ILs involves a comprehensive study of their physicochemical properties. rsc.org Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) are used to confirm the chemical structure. nih.govresearchgate.net Thermal properties, including melting point, glass transition temperature, and thermal stability, are crucial for determining the operational range of the ILs. ua.ptrsc.org For example, a study of glycine betaine-based ILs found that the melting points for 17 out of 21 synthesized salts were below 100°C, classifying them as ionic liquids. rsc.org The thermal stability of these ILs, as determined by thermogravimetric analysis (TGA), can range from 200–304°C, with stability being influenced by the nature of the anion and the length of the alkyl chain in the ester group. ua.pt

The following table summarizes the thermal properties of some synthesized betaine-based ionic liquids:

| Ionic Liquid | Melting Temperature (Tm) | Glass Transition Temperature (Tg) | Decomposition Temperature (Tdec) |

| Betaine-based ILs (various anions) | <100°C (for 17 of 21 salts) | - | - |

| Alkylglycine betaine ILs (AGB-ILs) | Varies with alkyl chain length | - | 200–304°C |

| Betaine-based aprotic task-specific ILs | - | Yes | - |

This table is based on data from multiple sources. ua.ptrsc.orgrsc.org

Deep Eutectic Solvents (DES) Incorporating Betaine Esters

Deep eutectic solvents (DESs) are mixtures of two or more components that, at a particular molar ratio, exhibit a significant depression in melting point compared to the individual components. acs.orgua.ptmdpi.com Betaine is recognized as a universal hydrogen bond acceptor, making it an excellent component for forming DESs with a wide variety of hydrogen bond donors (HBDs). ua.ptnih.gov This property is attributed to betaine's polarity unbalance, which leads to strong negative deviations from ideality when mixed with other substances. ua.ptnih.gov

The formation of betaine-based DESs is a straightforward process, often involving gentle heating and mixing of the components. nih.gov For example, a DES can be prepared by mixing betaine and urea (B33335) in a 1:1.5 molar ratio and heating at 60°C. nih.gov The resulting liquid is stable and can be used in various applications. The properties of these DESs, such as polarity, can be tuned by the choice of the HBD. osti.gov

Betaine-based DESs have shown great promise in various applications, including the extraction of proteins and as media for biocatalytic reactions. researchgate.netresearchgate.netnih.gov For instance, a betaine-urea DES has been successfully used in an aqueous two-phase system for the extraction of bovine serum albumin (BSA) with an efficiency of up to 99.82%. researchgate.net The mechanism of DES formation and their interaction with other molecules, including water, are subjects of ongoing research to enable the comprehensive design of novel DESs for specific applications. ua.ptnih.gov

Polymer Chemistry and Composites

The unique properties of betaine esters have led to their investigation in the field of polymer chemistry, where they are used to create novel functional materials.

Homopolymerization of Betaine Esters

The polymerization of betaine-containing monomers can be achieved through methods like controlled radical polymerization, such as atom transfer radical polymerization (ATRP). google.com This technique allows for the formation of well-defined polymers with controlled molecular weights and low dispersities. rsc.org For example, the RAFT (Reversible Addition-Fragmentation chain Transfer) radical polymerization of sulfobutylbetaine (SBB)-functional (meth)acrylate monomers has yielded copolymers with dispersities between 1.13 and 1.23. rsc.org

The resulting poly(betaine esters) can exhibit interesting solution properties. For instance, some polysulfobetaines show an upper critical solution temperature (UCST), where they become more soluble in water as the temperature increases. rsc.org The UCST can be tuned by altering the degree of polymerization. rsc.org

Betaine-Modified Hydroxyethyl Cellulose (B213188) (HEC) for Functional Materials

Hydroxyethyl cellulose (HEC), a water-soluble derivative of cellulose, can be chemically modified with betaine to enhance its properties for specific applications. nih.govresearchgate.netdur.ac.uk The modification is typically carried out through an esterification reaction between HEC and a betaine derivative, such as N-chlorobetainyl chloride, often in the presence of a catalyst like pyridine. nih.govresearchgate.netresearchgate.net The covalent attachment of betaine to the HEC backbone can be confirmed by analytical techniques like FTIR and NMR spectroscopy. nih.govresearchgate.net

Betaine-modified HEC has shown significantly improved mucoadhesive properties compared to unmodified HEC. nih.govresearchgate.net Studies have demonstrated that betaine-modified HEC can exhibit a 23.5-fold increase in mucoadhesion on porcine intestinal mucosa. nih.govresearchgate.net This enhancement is attributed to the interaction of the cationic betaine groups with the negatively charged mucus layer. Furthermore, these modified polymers can be designed to be biodegradable, with enzymes like lipase (B570770) capable of cleaving the ester bond to release the betaine. nih.govresearchgate.net

The following table summarizes the properties of betaine-modified HEC:

| Property | Unmodified HEC | Betaine-Modified HEC |

| Ester Bonds (µmol/g) | - | 228.45 ± 11.63 |

| Zeta Potential (mV) | - | 0.37 ± 0.19 |

| Viscosity with Mucus (3h) | 1x | 2.3x |

| Viscosity with Mucus (6h) | 1x | 4x |

| Mucoadhesion (on porcine mucosa) | 1x | 23.5x |

This table is based on data from a study on betaine-modified HEC. nih.govresearchgate.net

Thermoresponsive Hydrogels with Cationic Betaine Esters

Thermoresponsive hydrogels are "smart" materials that undergo a sol-gel transition in response to temperature changes. researchgate.netnih.govnih.gov This property makes them highly attractive for biomedical applications. nih.gov Cationic betaine esters can be incorporated into hydrogel structures to impart both thermoresponsiveness and other desirable functionalities. researchgate.net

A notable example is the development of a thermoresponsive antimicrobial wound dressing hydrogel based on ABA triblock copolymers. researchgate.net In this system, the inner 'B' block consists of a positively charged, hydrolyzable betaine ester, while the outer 'A' blocks are made of the thermoresponsive polymer poly(N-isopropylacrylamide) (PNIPAM). researchgate.net This hydrogel can be applied as a solution to a wound site and will form a gel at body temperature. researchgate.net The cationic nature of the betaine ester facilitates the attachment of cells, promoting tissue regeneration. researchgate.net Over time, the betaine ester can hydrolyze to its biocompatible zwitterionic form. researchgate.net

The mechanical and dynamic properties of such hydrogels can be finely tuned by adjusting the ratio of the different polymer components. nih.gov For instance, incorporating a BTA-PNIPAM (a thermoresponsive supramolecular building block) into a hydrogel network can significantly increase its stiffness. nih.gov

Applications in Green Chemistry Solvents and Reagents

Betaine isopropyl ester chloride, a quaternary ammonium (B1175870) salt derived from the naturally occurring amino acid derivative betaine, is positioned at the forefront of research into sustainable chemical practices. Its structural characteristics, featuring a biodegradable ester functional group and a cation derived from a renewable resource, align with the core principles of green chemistry. While specific research on this compound is still emerging, the broader class of betaine-based and amino acid ester ionic liquids has demonstrated significant potential as environmentally benign solvents and reagents. acs.orgacs.orgbohrium.comacs.orgmdpi.com

The exploration of betaine esters as green solvents is largely driven by their potential to replace volatile and often toxic organic solvents traditionally used in chemical processes. nih.govresearchgate.net These compounds are a subset of ionic liquids (ILs), which are salts with melting points below 100 °C. researchgate.net The tunability of their physical and chemical properties through modification of the cation and anion allows for the design of task-specific solvents. researchgate.net For instance, the incorporation of ester functionalities can influence properties like viscosity and thermal stability. researchgate.net

Research into analogous compounds, such as other betaine esters and amino acid-derived ionic liquids, provides insight into the prospective applications of this compound. These studies highlight their utility in various domains, from enhancing drug delivery to the chemical modification of biopolymers like cellulose. acs.orgnih.gov

Detailed Research Findings

Investigations into betaine-based ionic liquids have revealed their efficacy in various applications. For example, a study on fatty acid-based amino acid ester ionic liquids demonstrated their effectiveness in enhancing the transdermal delivery of both small molecules and larger peptide drugs, showcasing their potential as green alternatives to conventional penetration enhancers. acs.org Another research effort successfully synthesized a new class of betaine-based ionic liquids through a "one-pot" amidation process, underscoring the move towards more efficient and sustainable synthetic methodologies. acs.org

Furthermore, fully bio-based ionic liquids derived from betaine have been developed for the chemical modification of cellulose. nih.govresearchgate.net These solvents were found to activate cellulose for derivatization under heterogeneous conditions, a significant advancement for creating sustainable materials from renewable resources. The synthesis of herbicidal ionic liquids from glycine betaine esters further illustrates the functional versatility of this class of compounds, offering potentially more environmentally friendly alternatives to traditional herbicides. acs.org The stability and ecotoxicity of these esterquats are key areas of ongoing research. mdpi.com

The general class of amino acid ester ionic liquids has also been explored as green corrosion inhibitors, indicating another potential avenue for the application of this compound. researchgate.net The biodegradability of ionic liquids containing ester groups is a significant advantage, as they can be designed to hydrolyze into non-toxic components, thereby minimizing their environmental persistence. mdpi.com

The following tables summarize the properties and potential applications of betaine-based and ester-functionalized ionic liquids, which can be considered indicative for this compound.

Table 1: Potential Applications of Betaine-Based Ionic Liquids in Green Chemistry

| Application Area | Specific Use | Research Findings |

| Biomass Processing | Cellulose dissolution and modification | Betaine-based ILs can activate cellulose for chemical modification, facilitating the production of bio-based materials. nih.govresearchgate.net |

| Biocatalysis | Enzyme stabilization | The structure of betaine can help in stabilizing proteins and enzymes, making them suitable for biocatalytic processes. |

| Organic Synthesis | Reaction medium | Can serve as a recyclable and non-volatile solvent for various organic reactions, improving reaction rates and selectivity. |

| Separation Processes | Extraction of valuable compounds | Used in liquid-liquid extraction processes, for instance, in the separation of phenols from bio-oil. |

| Agrochemicals | Herbicidal formulations | Betaine ester-based ionic liquids have shown promise as active ingredients in herbicides with potentially reduced environmental impact. acs.org |

Table 2: Comparative Properties of Green Solvents

| Solvent Type | Key Advantages | Potential Limitations for this compound |

| Water | Non-toxic, abundant, inexpensive | Limited solubility for non-polar compounds. |

| Supercritical CO2 | Non-toxic, easily removable | Requires high pressure, limited solvent power for some solutes. |

| Conventional Ionic Liquids | Low volatility, high thermal stability | Can be expensive, potential toxicity and persistence. |

| Betaine-Based ILs (General) | Bio-based, potentially biodegradable, tunable properties. acs.orgbohrium.comnih.gov | Specific data for this compound is scarce; properties like viscosity and melting point need to be determined. |

Biochemical and Enzymatic Interactions in Experimental Systems

Modulation of Enzyme Activity by Betaine (B1666868) Ester Ionic Liquids

Betaine ester ionic liquids, including Betaine Isopropyl Ester Chloride, have demonstrated the capacity to modulate the activity and stability of various enzymes. This modulation is critical in various industrial applications where enzymes operate under stressful conditions, such as elevated temperatures and the presence of surfactants.

Investigation of Enzyme Stability and Conformational Changes

Research has shown that betaine-based systems can enhance the stability of enzymes. For instance, the addition of betaine-based Natural Deep Eutectic Solvents (NADES) has been found to increase the thermal stability of enzymes like horseradish peroxidase (HRP). acs.org This is often accompanied by an increase in the α-helix content of the enzyme's secondary structure, indicating a conformational change that confers greater stability. acs.org The use of betaine in enzyme compositions, even at low concentrations of about 1-5 mM, can significantly improve their stability and productivity, which is particularly beneficial in processes like liquefaction and saccharification that involve enzymes such as α-amylase and glucoamylase. google.com

The stabilizing effect is attributed to betaine's role as a chemical chaperone, protecting proteins from denaturation. mdpi.com Betaine-based deep eutectic solvents (DES) have been shown to be effective in increasing the stability of enzymes like laccase and lipase (B570770) at various temperatures and pH levels. mdpi.com

Influence of Cation and Anion Structure on Enzyme Interactions

The structure of both the cation and the anion in ionic liquids plays a crucial role in their interaction with enzymes. While specific studies on this compound are limited, research on analogous betaine ester ionic liquids and other ionic liquids provides valuable insights. The interaction between ionic liquids and enzymes is complex and can involve electrostatic, hydrophobic, and hydrogen bonding interactions.

For instance, in studies involving imidazolium-based ionic liquids and β-cyclodextrin (a model for enzyme-substrate interactions), it was found that the alkyl side chain of the cation, rather than the imidazolium (B1220033) ring itself, enters the cavity of β-cyclodextrin. nih.gov This suggests that the hydrophobic alkyl group of this compound likely plays a significant role in its interactions with the hydrophobic pockets of enzymes. The nature of the anion also influences these interactions.

Membrane Permeation and Interfacial Interactions

This compound, as a surface-active agent, exhibits significant interactions at interfaces, including model biological membranes.

Mechanisms of Permeation Across Model Biological Membranes

While direct studies on the permeation of this compound across model biological membranes are not extensively detailed in the available literature, the behavior of similar surface-active betaine esters provides a strong indication of the likely mechanisms. At low concentrations, these compounds can stabilize erythrocytes against hypotonic haemolysis. However, at higher concentrations, they induce rapid haemolysis. researchgate.net This suggests that the permeation and interaction with the lipid bilayer are concentration-dependent. The proposed mechanism for the lytic activity involves laminar-micellar transitions within the lipid bilayer of the membrane. researchgate.net The formation of micellar regions disrupts the membrane's ability to regulate ion exchange, leading to an osmotic imbalance and subsequent cell lysis. researchgate.net

Surface-Active Properties and Micellization Behavior

This compound is classified as a zwitterionic surfactant. evitachem.com Surfactants of this nature, specifically N-alkyl betaine ethyl ester chlorides, have been the subject of investigations into their micellization behavior. mdpi.com The critical micelle concentration (CMC), a key parameter of surfactant behavior, is influenced by the length of the alkyl chain. mdpi.com For N-alkyl betaine ethyl ester chlorides, the CMC decreases by a factor of two to three with the addition of two methylene (B1212753) groups to the alkyl chain. mdpi.com

The micellization of these betaine esters is a complex process, with studies on a C12 homolog revealing the presence of two different sizes of micelles around the CMC. mdpi.com The table below summarizes the micellization parameters for a series of N-alkyl betaine ethyl ester chlorides.

Table 1: Micellization Parameters of N-Alkyl Betaine Ethyl Ester Chlorides

| Compound | CMC (mol·L⁻¹) at 25°C | Maximum Surface Excess (Γ_max) | Minimum Area per Molecule (A_min) |

|---|---|---|---|

| C₆BetC₂Cl | --- | Decreases with increasing alkyl chain length | Increases with increasing alkyl chain length |

| C₈BetC₂Cl | --- | Decreases with increasing alkyl chain length | Increases with increasing alkyl chain length |

| C₁₀BetC₂Cl | 0.053 ± 0.001 mdpi.com | Decreases with increasing alkyl chain length | Increases with increasing alkyl chain length |

Data adapted from studies on N-alkyl betaine ethyl ester chlorides, providing a model for the expected behavior of this compound.

Biochemical Pathway Interrogation in Experimental Models

Betaine itself is known to participate in several crucial biochemical pathways, primarily as a methyl donor. mdpi.comnih.gov It is involved in the methionine cycle, where it facilitates the conversion of homocysteine to methionine, a process vital for liver function and the prevention of hyperhomocysteinemia. mdpi.comresearchgate.net

While specific studies interrogating the direct effects of this compound on these pathways are not prevalent, the metabolic fate of the betaine moiety following potential hydrolysis of the ester bond would likely involve its participation in these established pathways. Betaine has been shown to upregulate mitochondrial respiration and the activity of cytochrome c oxidase, a key enzyme in the electron transport chain. nih.gov This leads to an increased mitochondrial membrane potential and elevated cellular energy levels. nih.gov These effects suggest that betaine and its derivatives could have significant impacts on cellular energy metabolism.

General Role in Methylation Reactions and One-Carbon Metabolism

Betaine is a significant player in one-carbon metabolism, a critical network of biochemical pathways. worktribe.com This metabolism involves the transfer of one-carbon units, which is fundamental for the synthesis of essential molecules like DNA, amino acids, and phospholipids (B1166683). worktribe.com